4,4'-(4,4'-(Perfluorocyclopent-1-ene-1,2-diyl)bis(5-methylthiophene-4,2-diyl))dibenzoic acid
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Overview
Description
4,4’-(4,4’-(Perfluorocyclopent-1-ene-1,2-diyl)bis(5-methylthiophene-4,2-diyl))dibenzoic acid: is a complex organic compound known for its unique structural properties and potential applications in various fields. This compound features a perfluorocyclopentene core, which is known for its stability and resistance to chemical reactions, making it a valuable component in advanced materials and chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-(4,4’-(Perfluorocyclopent-1-ene-1,2-diyl)bis(5-methylthiophene-4,2-diyl))dibenzoic acid typically involves multiple steps, starting with the preparation of the perfluorocyclopentene core. This core is then functionalized with thiophene groups through a series of reactions, including halogenation and coupling reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to streamline the production process .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene rings, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the benzoic acid groups, converting them to alcohols or aldehydes.
Substitution: The perfluorocyclopentene core can participate in substitution reactions, where fluorine atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like Grignard reagents and organolithium compounds are employed for substitution reactions.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, aldehydes.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: The compound is used in the development of advanced materials, particularly in the field of organic electronics and photonics. Its unique structural properties make it suitable for use in light-emitting diodes (LEDs) and organic solar cells .
Biology and Medicine: Research is ongoing to explore the potential biological activities of this compound. Its stability and resistance to metabolic degradation make it a candidate for drug development, particularly in targeting specific molecular pathways .
Industry: In the industrial sector, the compound is used in the production of high-performance polymers and coatings. Its resistance to chemical and thermal degradation makes it valuable in applications requiring long-term stability .
Mechanism of Action
The mechanism of action of 4,4’-(4,4’-(Perfluorocyclopent-1-ene-1,2-diyl)bis(5-methylthiophene-4,2-diyl))dibenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The perfluorocyclopentene core provides a rigid framework that can influence the binding affinity and specificity of the compound. The thiophene and benzoic acid groups can participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking, which are crucial for its biological activity .
Comparison with Similar Compounds
3,3’-(Perfluorocyclopent-1-ene-1,2-diyl)bis(2-methylbenzo[b]thiophene): This compound shares a similar perfluorocyclopentene core but differs in the substitution pattern on the thiophene rings.
4,4’-(Perfluorocyclopent-1-ene-1,2-diyl)bis(5-methylthiophene-2-carbaldehyde): This compound has aldehyde groups instead of benzoic acid groups, leading to different chemical reactivity and applications.
Uniqueness: The uniqueness of 4,4’-(4,4’-(Perfluorocyclopent-1-ene-1,2-diyl)bis(5-methylthiophene-4,2-diyl))dibenzoic acid lies in its combination of a stable perfluorocyclopentene core with functional thiophene and benzoic acid groups. This combination provides a balance of stability and reactivity, making it suitable for a wide range of applications in materials science, chemistry, and biology .
Properties
Molecular Formula |
C29H18F6O4S2 |
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Molecular Weight |
608.6 g/mol |
IUPAC Name |
4-[4-[2-[5-(4-carboxyphenyl)-2-methylthiophen-3-yl]-3,3,4,4,5,5-hexafluorocyclopenten-1-yl]-5-methylthiophen-2-yl]benzoic acid |
InChI |
InChI=1S/C29H18F6O4S2/c1-13-19(11-21(40-13)15-3-7-17(8-4-15)25(36)37)23-24(28(32,33)29(34,35)27(23,30)31)20-12-22(41-14(20)2)16-5-9-18(10-6-16)26(38)39/h3-12H,1-2H3,(H,36,37)(H,38,39) |
InChI Key |
SFJKQDCKVHDXJM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(S1)C2=CC=C(C=C2)C(=O)O)C3=C(C(C(C3(F)F)(F)F)(F)F)C4=C(SC(=C4)C5=CC=C(C=C5)C(=O)O)C |
Origin of Product |
United States |
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